5-(N-BOC-Amino)-8-bromoquinoline
Description
Significance of Quinoline (B57606) Scaffold in Chemical Research
The quinoline scaffold, a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. researchgate.netorientjchem.org Its presence in numerous natural products and synthetic compounds with a wide range of pharmacological activities—including anticancer, antimicrobial, and anti-inflammatory properties—underscores its significance. researchgate.netrsc.orgbohrium.com The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its electronic and steric properties to achieve desired biological or material characteristics. orientjchem.orgnih.gov This adaptability has made quinoline derivatives a focal point in the development of new therapeutic agents and functional materials. researchgate.netbohrium.com
Role of Halogenated Quinolines as Versatile Synthetic Building Blocks
Halogenated quinolines are particularly valuable as versatile building blocks in organic synthesis. The presence of a halogen atom, such as bromine or chlorine, provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions. researchgate.net These reactions, including the Suzuki, Heck, Sonogashira, and Negishi couplings, allow for the introduction of a wide array of substituents onto the quinoline core, facilitating the construction of complex molecular architectures. researchgate.netacs.org The regioselective functionalization of halogenated quinolines has become a powerful strategy for the synthesis of novel compounds with tailored properties. researchgate.netnih.gov
Specific Research Focus on 5-(N-BOC-Amino)-8-bromoquinoline: A Key Intermediate in Complex Molecular Architectures
Within the class of halogenated quinolines, this compound has garnered specific research interest as a key intermediate. fluorochem.co.ukcymitquimica.com This compound uniquely combines a bromine atom at the 8-position, suitable for cross-coupling reactions, with a protected amino group at the 5-position. The tert-butyloxycarbonyl (BOC) protecting group on the amino function is crucial, as it allows for the selective manipulation of other parts of the molecule without interference from the nucleophilic amino group. total-synthesis.comorganic-chemistry.org This dual functionality makes it an ideal precursor for the synthesis of complex, multifunctional quinoline derivatives.
Contextual Overview of N-BOC Protecting Group Strategies in Amination Reactions
The N-BOC protecting group is a cornerstone of modern organic synthesis, particularly in reactions involving amines. total-synthesis.comfishersci.co.uk Its widespread use stems from its ease of introduction, typically using di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.orgfishersci.co.uk Crucially, the BOC group can be readily removed under acidic conditions, providing an orthogonal protection strategy to other common protecting groups. total-synthesis.comorganic-chemistry.org In the context of amination reactions, the BOC group effectively moderates the reactivity of the amine, preventing unwanted side reactions and allowing for precise chemical transformations at other sites within the molecule. nih.govtandfonline.com The strategic use of N-BOC protection is therefore integral to the successful synthesis of complex molecules containing amino functionalities.
Properties of this compound
| Property | Value |
| CAS Number | 1365272-14-5 fluorochem.co.uk |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ fluorochem.co.uk |
| Molecular Weight | 323.19 g/mol cymitquimica.combldpharm.com |
| IUPAC Name | tert-butyl N-(8-bromoquinolin-5-yl)carbamate fluorochem.co.uk |
| Canonical SMILES | CC(C)(C)OC(=O)Nc1ccc(Br)c2ncccc12 fluorochem.co.uk |
| InChI Key | BEJYTIZMSSGRBZ-UHFFFAOYSA-N fluorochem.co.uk |
Synthesis and Reactions
The synthesis of this compound typically starts from 5-amino-8-bromoquinoline. scbt.comchemsrc.com The protection of the amino group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
The bromine atom at the 8-position and the BOC-protected amino group at the 5-position allow for a variety of subsequent chemical transformations. The bromo group can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, a patent describes a palladium-catalyzed coupling reaction between a bromoquinoline derivative and an amine, highlighting the utility of this functional group. google.com Another study details the palladium-catalyzed borylation of a related aminobromoquinoline compound, which can then undergo further Suzuki coupling reactions. researchgate.net
The BOC-protected amino group can be deprotected under acidic conditions to liberate the free amine. fishersci.co.uk This amine can then be further functionalized, for example, through acylation or alkylation, to introduce additional complexity to the molecule. This strategic deprotection and subsequent functionalization are key steps in the synthesis of various biologically active quinoline derivatives. acs.org
Applications in the Synthesis of Complex Molecules
The unique structural features of this compound make it a valuable precursor for the synthesis of a diverse range of complex molecules. Its ability to undergo sequential, regioselective functionalization at both the 5- and 8-positions is a significant advantage.
For example, the bromo group can be used as a handle to introduce various aryl, heteroaryl, or alkyl groups via cross-coupling reactions, leading to the formation of π-extended systems with interesting photophysical properties. nih.govnih.gov Following this, the deprotection of the amino group allows for the introduction of another point of diversity, enabling the synthesis of libraries of compounds for screening in drug discovery programs. acs.orgresearchgate.net The resulting highly substituted quinoline scaffolds are found in a variety of compounds with potential applications as anti-infective agents and kinase inhibitors. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(8-bromoquinolin-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10(15)12-9(11)5-4-8-16-12/h4-8H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJYTIZMSSGRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C=CC=NC2=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742876 | |
| Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-14-5 | |
| Record name | Carbamic acid, N-(8-bromo-5-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (8-bromoquinolin-5-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies for 5 N Boc Amino 8 Bromoquinoline and Precursors
Synthesis of Key Bromoquinoline Intermediates for Regioselective Functionalization
The creation of appropriately substituted bromoquinoline intermediates is a foundational step in the synthesis of the target compound. The position of the bromine and amino (or its precursor) groups is dictated by the chosen synthetic route, which must overcome challenges related to the inherent reactivity and selectivity of the quinoline (B57606) ring system.
Regioselective Bromination of Quinoline Cores
Achieving regioselective bromination of the quinoline nucleus is paramount. The pyridine (B92270) ring is generally electron-deficient and less susceptible to electrophilic substitution, while the benzene (B151609) ring is more reactive. The position of bromination can be directed by existing substituents and reaction conditions.
Direct electrophilic bromination of the unsubstituted quinoline ring with molecular bromine typically results in a mixture of products, often favoring substitution at the C5, C7, and C8 positions. However, the selectivity can be poor. For instance, the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) or 8-aminoquinoline (B160924), with molecular bromine can lead to mono- and di-bromo derivatives, with the product ratio depending on the equivalents of bromine used. researchgate.net
The presence of an activating group, such as a hydroxyl or amino group at the C8 position, directs electrophilic bromination to the C5 and C7 positions. Studies on 8-aminoquinoline have shown that treatment with molecular bromine can yield a mixture of 5-bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline. acgpubs.org Similarly, the bromination of 8-methoxyquinoline (B1362559) has been shown to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product under specific conditions. acgpubs.org
A common reagent for direct bromination is N-Bromosuccinimide (NBS). rsc.orggoogle.com The reaction of quinoline with NBS in a strong acid like concentrated sulfuric acid can achieve regioselective bromination. For the closely related isoquinoline (B145761) system, this method has been used to synthesize 5-bromoisoquinoline (B27571) at low temperatures (−20 °C to −15 °C), which helps to suppress the formation of the 8-bromo isomer. google.comorgsyn.org This highlights the critical role of temperature control in directing the regioselectivity of direct bromination.
Table 1: Direct Bromination of Substituted Quinolines
| Substrate | Brominating Agent | Conditions | Major Product(s) | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline (2c) | Br2 (2.1 eq) | CHCl3/CH2Cl2, rt, 17h | 5,7-Dibromo-8-aminoquinoline (3c) | acgpubs.org |
| 8-Methoxyquinoline (2b) | Br2 (1.1 eq) | CH2Cl2, rt, 2 days | 5-Bromo-8-methoxyquinoline (3f) | acgpubs.org |
| 8-Hydroxyquinoline (2a) | Br2 (2.1 eq) | CHCl3, rt, 1h | 5,7-Dibromo-8-hydroxyquinoline (3a) | acgpubs.org |
| Isoquinoline | NBS | conc. H2SO4, -20°C | 5-Bromoisoquinoline | google.com |
An alternative and highly reliable method for the regioselective introduction of a bromine atom is the Sandmeyer reaction. wikipedia.orgbyjus.comorganic-chemistry.org This indirect route involves the transformation of an aromatic amino group into a diazonium salt, which is then displaced by a bromide. This method offers excellent regiochemical control, as the position of the bromine atom is predetermined by the location of the starting amino group.
The process begins with the diazotization of a primary aromatic amine, such as 5-aminoquinoline (B19350) or 8-aminoquinoline, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr or HCl) at low temperatures (typically 0–5 °C). byjus.com The resulting diazonium salt is often unstable and is used immediately in the next step.
The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. masterorganicchemistry.com The copper(I) species catalyzes the displacement of the diazonium group (N₂) by a bromide ion, yielding the corresponding aryl bromide with high fidelity. nih.gov This method is particularly useful for synthesizing bromoquinolines with substitution patterns that are difficult to achieve through direct electrophilic bromination. google.com For example, to synthesize 8-bromoquinoline (B100496), one would start with 8-aminoquinoline, convert it to 8-quinolinediazonium salt, and then react it with CuBr.
Recent advances in C-H functionalization have led to the development of copper-promoted methods for the selective bromination of quinoline derivatives. These methods often utilize a directing group to achieve high regioselectivity. The 8-aminoquinoline moiety itself is an excellent directing group for C-H activation.
An efficient method for the C5-selective bromination of 8-aminoquinoline amides has been developed using a copper catalyst. beilstein-journals.orgbeilstein-journals.org In this reaction, an N-acyl protected 8-aminoquinoline is treated with a bromine source in the presence of a copper salt. The reaction proceeds smoothly, yielding the C5-brominated product with outstanding site selectivity. beilstein-journals.orgdoaj.org Various copper salts, including CuCl, CuBr, CuCl₂, CuBr₂, and Cu(OAc)₂, have been shown to be effective catalysts, providing the desired product in excellent yields. beilstein-journals.org
The reaction typically employs alkyl bromides or other organic bromine sources and proceeds in a solvent like DMSO under air. beilstein-journals.org This methodology is scalable and tolerates a broad range of substrates, including those with either electron-donating or electron-withdrawing groups on the amide moiety. beilstein-journals.org For instance, N-(quinolin-8-yl)benzamide can be selectively brominated at the C5 position in high yield using ethyl bromoacetate (B1195939) as the bromine source and Cu(OAc)₂·H₂O as the catalyst. beilstein-journals.orgbeilstein-journals.org
Table 2: Copper-Promoted C5-Bromination of N-(quinolin-8-yl)benzamide (1a)
| Bromine Source | Catalyst (20 mol%) | Base (1.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ethyl bromoacetate | FeCl3 | K3PO4 | DMSO | 100 | 12 | 65 | beilstein-journals.org |
| Ethyl bromoacetate | CuBr2 | K2CO3 | DMSO | 100 | 12 | 95 | beilstein-journals.org |
| Ethyl bromoacetate | Cu(OAc)2·H2O | K2CO3 | DMSO | 100 | 12 | 95 | beilstein-journals.org |
Synthesis of Aminoquinoline Precursors
The synthesis of the target compound relies on the availability of appropriately substituted aminoquinoline precursors. A common and straightforward route to aminoquinolines is through the nitration of the quinoline ring followed by the reduction of the nitro group.
The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). wikipedia.org These isomers can then be separated. For the synthesis of an 8-aminoquinoline precursor, the 8-nitroquinoline isomer is isolated.
The subsequent reduction of the nitro group to a primary amine can be achieved using various reducing agents. A classic method involves the use of tin powder in the presence of hydrochloric acid. wikipedia.org Other common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, or using other reducing agents like stannous chloride (SnCl₂). This reduction step is generally high-yielding and provides the desired aminoquinoline, such as 8-aminoquinoline, which can then be used in subsequent bromination or protection steps. wikipedia.org
Introduction and Protection of the Amino Group
The final stage in the synthesis of 5-(N-BOC-Amino)-8-bromoquinoline involves the protection of the C5-amino group. The precursor for this step is 5-amino-8-bromoquinoline. The synthesis of this specific precursor can be achieved by the direct bromination of 5-aminoquinoline or, more likely, by the nitration of 8-bromoquinoline to give 8-bromo-5-nitroquinoline (B144396), followed by reduction of the nitro group.
Once 5-amino-8-bromoquinoline is obtained, the amino group is protected with a tert-butyloxycarbonyl (BOC) group. The BOC group is a widely used acid-labile protecting group for amines in organic synthesis. wikipedia.org It renders the amine non-nucleophilic and stable to most basic and nucleophilic conditions, allowing for further functionalization of the molecule if needed. wikipedia.org
The protection is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgcommonorganicchemistry.com The reaction involves treating 5-amino-8-bromoquinoline with Boc₂O in the presence of a base. Common bases include sodium bicarbonate, triethylamine (B128534) (TEA), or 4-(dimethylamino)pyridine (DMAP), and the reaction is often performed in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. wikipedia.orgmychemblog.com The reaction is generally efficient and proceeds under mild conditions to afford the desired product, tert-butyl (8-bromoquinolin-5-yl)carbamate. wikipedia.org
Table 3: Common Conditions for BOC Protection of Amines
| Reagent | Base/Catalyst | Solvent | General Conditions | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc2O) | Sodium Bicarbonate | Water/Dioxane | Aqueous conditions, rt | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc2O) | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile or THF | Anhydrous conditions, rt | wikipedia.orgmychemblog.com |
| Di-tert-butyl dicarbonate (Boc2O) | Triethylamine (TEA) | Dichloromethane (DCM) | Anhydrous conditions, 0°C to rt | mychemblog.com |
| Di-tert-butyl dicarbonate (Boc2O) | None (autocatalytic) | Water suspension | Ambient temperature | wikipedia.org |
Amination Strategies at Quinoline Positions
The introduction of an amino group onto the quinoline ring is a fundamental step in the synthesis of many biologically active compounds. wikipedia.org A prevalent and well-established method involves the nitration of the quinoline ring followed by the reduction of the resulting nitro group.
For instance, the synthesis of 8-aminoquinoline can be achieved by the nitration of quinoline, which yields a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are then separated, and the 8-nitro derivative is reduced to 8-aminoquinoline using reagents like tin powder in hydrochloric acid. wikipedia.org A similar strategy can be envisioned for the 5-amino position.
An alternative pathway involves the amination of a halo-quinoline. For example, 8-aminoquinoline can also be produced from 8-chloroquinoline. wikipedia.org This nucleophilic aromatic substitution approach can be effective depending on the specific substitution pattern and reaction conditions. In some cases, the amino group can be utilized to direct electrophiles to an ortho-position, which is a key consideration in multi-step syntheses. orgsyn.org
Application of Tert-Butoxycarbonyl (BOC) Protecting Group for Amine Functionality
In the synthesis of complex molecules with multiple functional groups, protecting groups are essential tools. rsc.org The tert-butoxycarbonyl (BOC) group is one of the most common protecting groups for amines due to its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. wikipedia.orgfishersci.co.uk
The BOC group is valued for its inertness towards catalytic hydrogenolysis, most basic conditions, and various nucleophilic reagents. nih.gov This stability allows for chemical modifications on other parts of the molecule without affecting the protected amine. The BOC group's steric bulk can also influence the regioselectivity of subsequent reactions. Once its protective role is fulfilled, the BOC group can be readily cleaved using acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in methanol. wikipedia.orgfishersci.co.uk
Optimization of BOC-Protection Conditions in Quinoline Chemistry
The protection of an aminoquinoline is typically achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O), which is the standard reagent for introducing the BOC group. fishersci.co.uk The reaction conditions can be adapted to suit the specific substrate and desired outcome. Common methods include:
Aqueous Conditions: The reaction can be carried out by stirring the amine with Boc₂O in the presence of a base like sodium hydroxide (B78521) in an aqueous medium. wikipedia.org
Organic Solvents: Solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane are frequently used. wikipedia.orgnih.gov The addition of a non-nucleophilic base, such as 4-dimethylaminopyridine (B28879) (DMAP) or triethylamine, is often employed to facilitate the reaction. wikipedia.org
Catalyst-Free Conditions: An eco-friendly protocol involves the N-Boc protection of amines using Boc₂O under water-acetone catalyst-free conditions, often resulting in excellent yields and short reaction times. nih.gov
The choice of solvent and base is critical for optimizing the yield and preventing side reactions. The progress of the reaction is typically monitored by thin-layer chromatography (TLC) until the starting amine is completely consumed. nih.gov
Table 1: Selected Conditions for N-BOC Protection of Amines
| Reagent | Base | Solvent(s) | Temperature | Reference |
|---|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water / THF | 0 °C to RT | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified | wikipedia.org |
| Di-tert-butyl dicarbonate (Boc₂O) | None (Catalyst-free) | Water / Acetone | Room Temperature | nih.gov |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Not specified | Not specified |
Integrated Multistep Synthetic Routes to this compound
The synthesis of this compound requires a carefully planned sequence of reactions to ensure the correct placement of the bromo and amino substituents.
Sequential Functionalization Approaches
A logical and common strategy for synthesizing polysubstituted aromatic compounds is the sequential introduction of functional groups. Two plausible routes for the target molecule are outlined below.
Route A: Bromination of a Protected Aminoquinoline
BOC Protection: The synthesis can start from 5-aminoquinoline. The primary amino group is first protected with the BOC group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl (quinolin-5-yl)carbamate.
Bromination: The subsequent step is the regioselective bromination of the protected quinoline. Bromination of the quinoline ring can be achieved using various brominating agents, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂). mdpi.comresearchgate.net The directing effects of the quinoline nitrogen and the BOC-protected amino group will influence the position of bromination, with the goal of introducing the bromine atom at the C-8 position.
Route B: Functionalization of 8-Bromoquinoline
Nitration: This route begins with 8-bromoquinoline. sigmaaldrich.com Nitration using a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. The directing effects of the bromine atom and the quinoline ring structure favor the introduction of the nitro group at the C-5 position, yielding 8-bromo-5-nitroquinoline.
Reduction: The nitro group of 8-bromo-5-nitroquinoline is then reduced to a primary amine. This transformation is commonly achieved using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or catalytic hydrogenation, resulting in 5-amino-8-bromoquinoline. mdpi.com
BOC Protection: The final step involves the protection of the newly formed amino group at the C-5 position using di-tert-butyl dicarbonate (Boc₂O), as described previously, to afford the target compound, this compound. fishersci.co.uk
Research on the bromination of 8-substituted quinolines has shown that direct bromination of 8-aminoquinoline can yield a mixture of products, including 5-bromo-8-aminoquinoline. researchgate.net This provides a direct precursor for the final BOC-protection step, potentially making Route B (starting from 8-aminoquinoline, brominating, then protecting) a highly efficient pathway.
One-Pot Synthetic Procedures (if applicable to the core structure)
One-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. For complex targets like this compound, a true one-pot synthesis from simple precursors is challenging due to the need for precise regiochemical control.
However, tandem or domino reactions can sometimes be employed. For example, a "one-pot" procedure has been described for the preparation of 5-bromo-8-nitroisoquinoline, a related heterocyclic system, where bromination is immediately followed by nitration without isolation of the intermediate. orgsyn.org While a direct one-pot synthesis for the target quinoline is not prominently reported, such strategies highlight the potential for streamlining synthetic sequences by minimizing intermediate workup and purification steps. A sequential approach remains the most reliable method for ensuring the desired substitution pattern on the quinoline core.
Purification and Isolation Techniques in Laboratory Synthesis
The purification and isolation of intermediates and the final product are critical for obtaining a compound of high purity. Standard laboratory techniques are employed throughout the synthesis of substituted quinolines.
Extraction: After a reaction is complete, the crude mixture is often subjected to a liquid-liquid extraction to separate the desired product from inorganic salts and other water-soluble impurities. This typically involves using an organic solvent like dichloromethane, ethyl acetate (B1210297), or chloroform (B151607) and washing with aqueous solutions such as sodium bicarbonate or brine. nih.gov
Drying: The organic layer collected after extraction is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove residual water before the solvent is evaporated. nih.gov
Column Chromatography: Flash column chromatography is a primary tool for purifying organic compounds. nih.gov The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of appropriate polarity, commonly a mixture of hexane (B92381) and ethyl acetate. nih.gov The polarity of the eluent is often gradually increased to separate the product from unreacted starting materials and byproducts.
Recrystallization: This technique is used to purify solid products. The crude solid is dissolved in a hot solvent or solvent mixture in which it has high solubility, and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solution. nih.gov
Filtration and Concentration: Solid products are collected by filtration after precipitation or crystallization. nih.gov The removal of solvents is typically performed under reduced pressure using a rotary evaporator. nih.gov
Exploration of Chemical Reactivity and Transformative Potential of 5 N Boc Amino 8 Bromoquinoline
Palladium-Catalyzed Cross-Coupling Reactions at the C8-Bromo Position
The bromine atom at the C8 position of the quinoline (B57606) ring is amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse functionalities. acs.orgtcichemicals.com
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organoboron compound with a halide. nih.gov In the context of 8-bromoquinolines, this reaction facilitates the introduction of various aryl and heteroaryl groups at the C8 position. rsc.orgrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and accommodating a broad range of substrates, including those with Lewis-basic heterocycles which can be challenging. researchgate.net For instance, the coupling of 8-bromoquinoline (B100496) with heteroarylboronic acids has been shown to proceed in good to excellent yields. rsc.org In some cases, the reaction conditions for the Suzuki-Miyaura coupling can lead to the simultaneous deprotection of the BOC group, particularly when using N-Boc-pyrrole-2-boronic acid. rsc.orgrsc.org
Interactive Table: Suzuki-Miyaura Coupling of 8-Bromoquinoline Derivatives
| Entry | Aryl/Heteroaryl Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | N/A |
| 2 | N-Boc-pyrrole-2-boronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane | Good |
| 3 | Benzo[b]furan-2-yl boronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane | Good |
| 4 | Potassium thiophene-2-yl trifluoroborate | Pd(OAc)₂/SPhos | N/A | 1,4-dioxane | N/A |
N/A: Data not available in the provided search results.
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, coupling aryl halides with amines in the presence of a palladium catalyst. chemrxiv.org This reaction is instrumental in synthesizing a wide range of N-arylated compounds, which are prevalent in pharmaceuticals and functional materials. acs.org The versatility of this method allows for the introduction of various nitrogen-containing groups, including primary and secondary amines, and even protected amines, onto the quinoline scaffold at the C8 position. acs.orgnih.gov The selection of the appropriate ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.org For instance, the amination of 6-bromo-2-chloroquinoline (B23617) with mono-N-Boc-piperazine has been successfully achieved using a palladium acetate (B1210297) catalyst with the cataCXium A ligand. nih.gov
Interactive Table: Buchwald-Hartwig Amination of Bromoquinoline Derivatives
| Entry | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Mono-N-Boc-piperazine | Pd(OAc)₂ / cataCXium A | NaOᵗBu | Toluene | 44% nih.gov |
| 2 | LiHMDS (ammonia surrogate) | Pd₂(dba)₃ / DavePhos | N/A | Dioxane | 73% nih.gov |
| 3 | 4-(N-Boc-N-methyl)aminopiperidine | Not Specified | Not Specified | Not Specified | N/A sci-hub.se |
N/A: Data not available in the provided search results.
The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orggold-chemistry.orgnumberanalytics.com This palladium-catalyzed reaction, often with a copper co-catalyst, allows for the direct introduction of alkynyl moieties onto the quinoline core at the C8 position. mdpi.com The resulting aryl alkynes are valuable intermediates in organic synthesis, serving as precursors for more complex molecules. gold-chemistry.org The reactivity in Sonogashira coupling is influenced by the nature of the halide, with iodides generally being more reactive than bromides. wikipedia.orgmdpi.com Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org
Interactive Table: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Terminal Alkyne | Catalyst System | Base | Solvent |
| 1 | Aryl Iodide | Phenylacetylene | Pd(II) complex / CuI | Pyrrolidine | N-Methylpyrrolidinone (NMP) |
| 2 | Aryl Bromide | Terminal Alkyne | Pd catalyst / CuI | Amine | Not Specified |
| 3 | Aryl Iodide | Terminal Alkyne | Dipyridylpalladium complex | Tetra-n-butylammonium acetate (TBAA) | N-Methylpyrrolidinone (NMP) |
Specific yield data for 5-(N-BOC-Amino)-8-bromoquinoline was not available in the search results.
Beyond palladium, other transition metals like nickel have emerged as effective catalysts for cross-coupling reactions. tcichemicals.comnih.govscispace.com Nickel catalysts can be particularly useful for the coupling of aryl halides with Grignard reagents and for amination reactions. chemrxiv.orgnih.govscispace.com These alternative strategies can offer different reactivity profiles and may be more cost-effective. scispace.com For example, a two-coordinate nickel(II) bis(amido) complex has been shown to be a competent catalyst for the cross-coupling of aryl halides, including 8-bromoquinoline, with Grignard reagents at room temperature. nih.govscispace.com
Transformations Involving the N-BOC-Protected Amino Functionality at C5
The N-BOC (tert-butoxycarbonyl) protecting group on the amino functionality at the C5 position is crucial for modulating the reactivity of the quinoline system and can be selectively removed under specific conditions.
The BOC group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. masterorganicchemistry.com The deprotection is typically achieved by treating the N-BOC protected amine with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane (B109758) (DCM) or dioxane. masterorganicchemistry.comfishersci.co.ukresearchgate.net The reaction proceeds through protonation of the carbamate (B1207046) oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. masterorganicchemistry.comcommonorganicchemistry.com This deprotection is often a clean and high-yielding reaction that can be performed at room temperature. fishersci.co.uk For instance, treatment of a BOC-protected aminoquinoline with methanolic HCl can effectively remove the BOC group. nih.gov
Interactive Table: Common BOC Deprotection Methods
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | 2-12 hours fishersci.co.uk |
| Hydrochloric Acid (4M) | Dioxane | Room Temperature | 30 minutes researchgate.net |
| Hydrochloric Acid (aq) | Water or Biphasic System | Room Temperature | ~2 hours fishersci.co.uk |
| Zinc Bromide | Dichloromethane (DCM) | Room Temperature | Overnight fishersci.co.uk |
Subsequent Derivatization of the Free Amino Group (e.g., acylation, alkylation)
Following the removal of the BOC protecting group to yield 5-amino-8-bromoquinoline, the newly liberated primary amino group becomes a prime site for further functionalization. Its nucleophilic character allows for a variety of transformations, most notably acylation and alkylation, to introduce diverse structural motifs.
Acylation: The 5-amino group can be readily acylated using standard procedures. This transformation is crucial for installing amide functionalities, which are prevalent in biologically active molecules and can act as key structural linkers. For instance, copper-catalyzed N-acylation reactions have been developed for 8-aminoquinolines using acyl halides, which serve as the source for the acyl group. nih.gov This methodology can be adapted for 5-amino-8-bromoquinoline, where the amine reacts with an acyl halide or anhydride (B1165640) to form the corresponding N-acyl derivative. The amide bond formed is a key pharmacophore and can participate in hydrogen bonding, influencing the molecule's conformation and biological interactions. acs.org
Alkylation: N-alkylation of the 5-amino group introduces alkyl substituents, which can modulate the compound's lipophilicity and steric profile. While direct alkylation of aromatic amines can sometimes lead to mixtures of mono- and di-alkylated products, reaction conditions can be optimized to favor the desired product. The amine functionality is versatile and can be utilized for N-alkylation and N-acylation, among other reactions. orgsyn.org
| Reaction Type | Reactant | Reagents & Conditions | Product |
| Acylation | 5-Amino-8-bromoquinoline | Acetyl chloride, Pyridine (B92270), 0°C to rt | N-(8-bromoquinolin-5-yl)acetamide |
| Alkylation | 5-Amino-8-bromoquinoline | Methyl iodide, K₂CO₃, DMF | 8-Bromo-N-methylquinolin-5-amine |
Electrophilic and Nucleophilic Aromatic Substitutions on the Quinoline Ring System
The quinoline ring in 5-amino-8-bromoquinoline is subject to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the heterocyclic core. The regioselectivity of these reactions is governed by the electronic effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS): The C5-amino group is a potent activating group and directs incoming electrophiles to the ortho (C4, C6) and para (no para position available) positions. Conversely, the C8-bromo substituent is a deactivating group. The powerful activating effect of the amino group dominates, making the ring susceptible to electrophilic attack, primarily at the C6 position, which is ortho to the amine and sterically accessible. Studies on the bromination of 8-aminoquinoline (B160924) show that substitution occurs at the C5 and C7 positions, highlighting the strong directing effect of the amino group. acgpubs.org In a similar vein, nitration of 6-bromoquinoline (B19933) proceeds at the C5 position, demonstrating that electrophilic substitution on a bromoquinoline is a viable strategy. semanticscholar.org
Nucleophilic Aromatic Substitution (SNAr): The direct nucleophilic substitution of the C8-bromine atom is challenging due to the electron-rich nature of the quinoline ring, which is further enhanced by the electron-donating C5-amino group. SNAr reactions typically require the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. pressbooks.pub Therefore, to facilitate SNAr at the C8 position, an EWG would need to be installed on the ring, for instance, through a nitration reaction at the C7 position. Research has shown that introducing a nitro group adjacent to a bromine atom on a quinoline ring significantly activates the bromine for nucleophilic substitution by amines like morpholine (B109124) or piperazine. semanticscholar.org
| Reaction Type | Starting Material | Reagents & Conditions | Major Product |
| Electrophilic Substitution | 5-Amino-8-bromoquinoline | Br₂, Acetic Acid | 5-Amino-6,8-dibromoquinoline |
| Nucleophilic Substitution | 6-Bromo-5-nitroquinoline | Morpholine, Triethylamine (B128534), Microwave | 6-Morpholino-5-nitroquinoline semanticscholar.org |
Radical Reactions and Mechanistic Studies on Brominated Aminoquinolines
The reactivity of brominated aminoquinolines is not limited to ionic pathways; they can also participate in radical reactions, offering alternative routes for functionalization. Mechanistic studies have been crucial in understanding the factors that dictate the reaction pathway.
Several studies on the copper-promoted bromination of 8-aminoquinoline amides have explored the underlying mechanism. beilstein-journals.orgrsc.org While an aromatic electrophilic substitution mechanism is often proposed, involving the oxidation of the bromide source to generate an electrophilic bromine species like Br⁺, the potential for a radical pathway has also been considered. rsc.orgnih.gov The addition of radical scavengers such as TEMPO or BHT was found to diminish the reaction yield but not halt the reaction completely, suggesting that a radical pathway is not the primary mechanism, but may play a role. rsc.orgnih.gov
In contrast, some protocols, particularly those employing photochemistry, are proposed to proceed via a radical substitution mechanism. researchgate.net For instance, visible-light-mediated reactions can activate substrates to generate radical intermediates for C-C or carbon-heteroatom bond formation. researchgate.net Furthermore, copper-catalyzed reactions using ethyl bromodifluoroacetate on 8-aminoquinoline amides can be directed towards either C5-bromination (electrophilic pathway) or C5-difluoromethylation (radical pathway) by tuning the catalyst and additives. nih.gov
Mechanistic investigations using Density Functional Theory (DFT) have provided deeper insights into copper-catalyzed C-H bromination, elucidating the nature of the active catalyst and the key steps of the reaction cycle. acs.org Other radical processes, such as the Minisci reaction, which involves the addition of an alkyl radical to a protonated heterocycle, represent a powerful method for C-H alkylation of quinolines under mild, visible-light-mediated conditions. rsc.org These studies underscore the complex interplay of factors that control the reactivity of brominated aminoquinolines, enabling selective transformations through careful choice of reaction conditions.
Applications in Advanced Molecular Design and Organic Synthesis Research
Utilization as a Key Building Block for Complex Heterocyclic Systems
The structural features of 5-(N-BOC-Amino)-8-bromoquinoline make it an ideal starting material for the synthesis of more intricate heterocyclic systems. The presence of the bromine atom at the 8-position and the BOC-protected amino group at the 5-position provide two distinct points for chemical modification, enabling the construction of diverse and complex molecular frameworks.
Synthesis of Annulated Quinolines and Polycyclic Aromatic Compounds
Annulated quinolines, which are quinolines fused with other ring systems, and polycyclic aromatic compounds (PAHs) are important classes of molecules with diverse applications. wikipedia.orgnih.govnih.gov The reactivity of this compound can be harnessed to construct these complex structures. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds and build up larger aromatic systems. rsc.orgconicet.gov.arresearchgate.netrsc.org The amino group, once deprotected, can be used to form additional heterocyclic rings through cyclization reactions. nih.govbeilstein-journals.org
One general strategy involves the initial functionalization at the 8-position via a palladium-catalyzed cross-coupling reaction, followed by deprotection of the BOC group and subsequent cyclization to form the annulated system. This approach allows for the controlled and stepwise construction of complex polycyclic structures.
Construction of Quinolone-Derived Scaffolds for Research Probes
Quinolone scaffolds are prevalent in many biologically active compounds and are therefore of great interest in medicinal chemistry and chemical biology. This compound can serve as a precursor for the synthesis of novel quinolone-derived scaffolds. The transformation of the quinoline (B57606) core into a quinolone can be achieved through various synthetic methods. The resulting quinolone can then be further functionalized at the 5- and 8-positions to create a library of compounds for screening as research probes. These probes can be used to study biological processes and to identify new drug targets.
Precursor for the Development of Advanced Ligands and Catalysts in Research
The quinoline moiety is a common feature in many ligands used in coordination chemistry and catalysis. thieme-connect.comthieme-connect.comresearchgate.net The ability to introduce substituents at specific positions on the quinoline ring is crucial for fine-tuning the electronic and steric properties of the resulting ligands and, consequently, the performance of the corresponding metal complexes in catalytic reactions. mdpi.comacs.orgnih.gov
Synthesis of Chelating Ligands for Metal Complexes
The nitrogen atom of the quinoline ring and the amino group at the 5-position of this compound can act as coordination sites for metal ions, making it a suitable precursor for bidentate and multidentate chelating ligands. nih.govresearchgate.netresearchgate.net The bromine atom at the 8-position can be replaced with other donor groups through nucleophilic substitution or cross-coupling reactions to create tridentate or even tetradentate ligands. thieme-connect.comchinesechemsoc.org These ligands can then be used to form stable complexes with a variety of transition metals, which can be studied for their catalytic activity, magnetic properties, or potential applications in materials science.
Table 1: Examples of Chelating Ligands Derived from 8-Bromoquinoline (B100496) Derivatives
| Ligand Type | Synthetic Strategy | Potential Metal Coordination |
| Bidentate (N,N) | Deprotection of BOC group | Cu(II), Zn(II), Pd(II) |
| Tridentate (N,N,X) | Substitution of bromine with a donor group (e.g., phosphine (B1218219), pyridine) | Rh(I), Ir(I), Ru(II) |
| Tetradentate | Linking of two bidentate units derived from the starting material | Lanthanides, Actinides |
Application in Asymmetric Catalysis Research
Chiral ligands are essential for enantioselective catalysis, a field focused on the synthesis of single-enantiomer products. thieme-connect.comthieme-connect.comresearchgate.net The quinoline scaffold is a privileged structure in the design of chiral ligands. By introducing chiral substituents or by creating a chiral environment around the metal center, ligands derived from this compound can be used in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, and cyclopropanations. thieme-connect.com
The synthesis of such chiral ligands often involves the reaction of the 8-bromoquinoline derivative with a chiral amine or alcohol. The resulting diastereomers can then be separated and used to prepare enantiomerically pure metal complexes. The BOC-protected amino group can also be modified with chiral auxiliaries to induce asymmetry.
Intermediate in the Total Synthesis of Natural Product Analogues for Research Purposes
Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize. The total synthesis of natural products and their analogues is a major driving force in organic chemistry. scispace.commdpi.comresearchgate.net
This compound can serve as a key intermediate in the synthesis of analogues of quinoline-containing natural products. mdpi.com The strategic placement of the functional groups allows for the efficient construction of the core structure of the target molecule. The bromine atom can be used to introduce key fragments of the natural product via cross-coupling reactions, while the amino group can be elaborated to form other parts of the molecule. This approach allows for the synthesis of a variety of analogues that can be used to study the structure-activity relationship of the natural product and to develop more potent and selective therapeutic agents. For example, derivatives of 8-hydroxyquinoline (B1678124) have shown promise as inhibitors of enzymes involved in diseases like tuberculosis. scispace.commdpi.com
Contributions to the Synthesis of Research Tools for Chemical Biology
The field of chemical biology relies on the development of molecular tools to study and manipulate biological systems. The compound this compound serves as a important building block in the synthesis of such research tools, particularly fluorescent probes and other molecular structures designed for advanced molecular design and organic synthesis research. Its utility lies in the strategic placement of the bromo and N-BOC-amino groups on the quinoline scaffold, which allows for sequential and site-selective chemical modifications.
The 8-bromo position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful set of methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org This enables the introduction of a wide variety of functional groups and molecular architectures at this position. The 5-(N-BOC-amino) group, a protected amine, provides a latent site for further functionalization. The tert-butoxycarbonyl (BOC) protecting group is stable under many reaction conditions used to modify the 8-position but can be readily removed under acidic conditions to reveal the free amine. This amine can then be acylated, alkylated, or used in other coupling reactions to attach fluorophores, linkers, or other moieties of interest. This step-wise approach allows for the construction of complex molecules with tailored properties for specific chemical biology applications.
Fluorescent Probes for Biological Research
The quinoline ring system itself possesses inherent fluorescent properties, which can be modulated by the attachment of different substituents. nih.gov This makes quinoline derivatives attractive scaffolds for the design of fluorescent probes. 8-Aminoquinoline (B160924) derivatives, in particular, have been utilized as fluorophores in sensors for metal ions like zinc. nih.gov The synthesis of such probes often involves the derivatization of the quinoline core.
For instance, research has shown the development of fluorescent probes for the enantioselective recognition of amino acids. rsc.org These probes often rely on a chiral scaffold, such as 1,1'-binaphthyl, functionalized with recognition units and a fluorophore. rsc.orgmdpi.com While not directly using this compound, the principles of attaching fluorophores and recognition moieties to a core structure are relevant. The N-BOC-amino group on this compound could be deprotected and coupled to a chiral recognition element, while the bromo group could be replaced with a modulating group to fine-tune the photophysical properties.
In a specific example of creating advanced biological tools, a quinoline derivative was used to synthesize an unnatural amino acid, Qui, which was then genetically incorporated into proteins. nih.gov This was achieved through a palladium-catalyzed cross-coupling reaction between 6-bromoquinoline (B19933) and Nα-tert-butyloxycarbonyl (Boc)-L-β-iodoalanine methyl ester, followed by deprotection. nih.gov This innovative approach allows for the introduction of a fluorescent amino acid into specific sites within a protein, creating a genetically encoded fluorescent reporter for studying protein localization and function in living cells, even in acidic environments like vesicles. nih.gov The use of a bromoquinoline is central to this synthetic strategy.
| Probe/Tool | Target/Application | Synthetic Strategy Highlight | Reference |
| Genetically Encoded Qui | pH sensing in acidic vesicles | Palladium-catalyzed cross-coupling of 6-bromoquinoline with a protected iodoalanine. | nih.gov |
| Galectin-8-binding fluorescent probe | Screening galectin-8N inhibitors | Synthesis involves coupling a fluorescein-based fluorophore to a galectin-binding scaffold. | srce.hr |
| (S)-BINAM Derivatives | Enantioselective detection of amino acids | Modification of a BINAM scaffold with fluorophores like dansyl chloride or a quinolin-6-yl group. | mdpi.com |
Building Blocks for Complex Molecular Architectures
The reactivity of the bromo group in 8-bromoquinolines in palladium-catalyzed reactions, such as the Suzuki and Heck couplings, makes them valuable starting materials for constructing complex biaryl and polyconjugated molecular systems. rsc.orgrsc.org These reactions allow for the coupling of the quinoline core to a wide range of aryl and heteroaryl partners.
One study detailed the palladium-catalyzed borylation of a Boc-protected aminobromoquinoline compound, which can lead to the formation of biaryl products through cross-coupling. researchgate.net This highlights the utility of such compounds in generating molecular diversity for various research applications.
Furthermore, the synthesis of pirin protein degradation probes (PDPs) has been demonstrated using a bromoquinoline derivative as a key starting material. nih.gov In this work, a 6-bromoquinoline was functionalized through a series of reactions including palladium-mediated carbonylation, amide coupling, and eventual attachment of a linker and a ligand for the E3 ubiquitin ligase cereblon (CRBN). nih.gov This creates a bifunctional molecule that can simultaneously bind to the target protein (pirin) and the cellular degradation machinery, leading to the targeted degradation of the protein. Such probes are powerful tools in chemical biology for studying protein function by observing the effects of their selective removal from the cell. nih.gov
The synthesis of these complex molecules showcases the importance of having versatile building blocks like this compound, where orthogonal protecting groups and reactive handles allow for a modular and controlled assembly of the final research tool.
| Compound Class | Synthetic Method | Application | Reference |
| 8-Heteroaryl substituted quinolines | Palladium-catalyzed cross-coupling of bromoquinolines with organoboron reagents. | Building blocks for biologically interesting nitroxoline (B368727) analogues. | rsc.orgrsc.org |
| Pirin Protein Degradation Probe (PDP) | Palladium-mediated carbonylation of a bromoquinoline followed by multi-step synthesis. | Targeted protein degradation for in-cell target engagement studies. | nih.gov |
| Biaryl compounds | Palladium-catalyzed borylation and cross-coupling of a Boc-protected aminobromoquinoline. | Formation of complex molecular scaffolds for further research. | researchgate.net |
Q & A
Basic: What are the standard protocols for synthesizing 5-(N-BOC-Amino)-8-bromoquinoline, and how is purity verified?
Methodological Answer:
The synthesis typically involves bromination and subsequent protection of the amino group. For brominated quinoline derivatives, a common approach is halogenation using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in polar solvents like DMSO at 0–25°C) . The BOC (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine. Purification is achieved through column chromatography (silica gel, eluting with dichloromethane/diethyl ether gradients) or recrystallization . Purity is verified via high-resolution NMR (e.g., ¹H/¹³C NMR for functional group confirmation) and elemental analysis (e.g., ±0.3% deviation for C, H, N content) .
Basic: How do the electronic effects of the bromine and BOC-protected amino groups influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom at the 8-position acts as a strong electron-withdrawing group, activating the quinoline ring for nucleophilic aromatic substitution (SNAr) at ortho/para positions. The BOC-protected amine provides steric hindrance but minimal electronic interference, preserving the ring’s electrophilicity. For example, in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bromine serves as a leaving group, while the BOC group remains inert under mild conditions. Reactivity can be further tuned by adjusting solvent polarity (e.g., NMP for high-temperature reactions) and catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) .
Advanced: How can researchers optimize Pd-catalyzed cross-coupling reactions involving this compound to minimize dimerization byproducts?
Methodological Answer:
Dimerization often occurs due to competing Ullmann or homocoupling pathways. Optimization strategies include:
- Excess coupling partner : Using 5–10 equivalents of the nucleophile (e.g., furan or thiophene) to shift equilibrium toward the desired product .
- Solvent selection : Co-solvents like NMP-furan (1:1 v/v) improve solubility and reduce side reactions .
- Catalyst tuning : Pd(OAc)₂ with bulky ligands (e.g., SPhos) enhances selectivity for heteroaryl coupling over dimerization .
- Temperature control : Reactions at 150°C for 24 hours achieve complete conversion while minimizing degradation .
Advanced: What methodologies are recommended to resolve contradictions in reported synthetic yields or spectroscopic data for derivatives of this compound?
Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent, temperature) or purification methods. To address this:
- Systematic data extraction : Follow PRISMA guidelines for literature reviews, as demonstrated in studies screening articles for inclusion/exclusion criteria based on methods, yields, and characterization data .
- Reproducibility protocols : Standardize reaction parameters (e.g., solvent purity, catalyst loading) and validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) .
- Statistical analysis : Apply regression models to correlate reaction variables (e.g., temperature, equivalents) with yields, identifying outliers for re-evaluation .
Advanced: What strategies are effective for introducing secondary functional groups while preserving the BOC-protected amine during multi-step synthesis?
Methodological Answer:
The BOC group’s stability under mild acidic/basic conditions allows selective functionalization:
- Electrophilic substitutions : Nitration or sulfonation at the 6-position of the quinoline ring proceeds without deprotection, leveraging the bromine’s directing effects .
- Metalation reactions : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) to generate lithiated intermediates for alkylation, avoiding BOC cleavage .
- Reductive amination : Post-functionalization of ketone intermediates (e.g., via Stille coupling) can introduce amines without affecting the BOC group .
Advanced: How does the substitution pattern of this compound influence its binding affinity in biological or catalytic studies?
Methodological Answer:
The bromine and BOC-amino groups create a unique electronic and steric profile:
- Biological targets : The bromine enhances hydrophobic interactions with enzyme pockets (e.g., kinase inhibitors), while the BOC group modulates solubility and bioavailability .
- Catalytic applications : In asymmetric catalysis, the quinoline scaffold acts as a chiral ligand. Substituent effects are quantified via Hammett plots or computational DFT studies to predict reactivity trends .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). Stability is confirmed via periodic HPLC analysis (C18 columns, acetonitrile/water gradient) to detect degradation products (e.g., de-BOC compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
